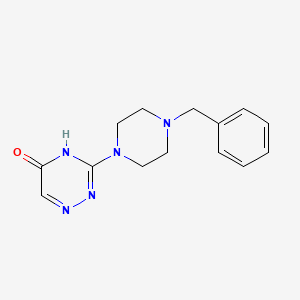

3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17N5O |

|---|---|

Molecular Weight |

271.32 g/mol |

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C14H17N5O/c20-13-10-15-17-14(16-13)19-8-6-18(7-9-19)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,16,17,20) |

InChI Key |

WXPIPLUNYSBFBR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NN=CC(=O)N3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one typically involves:

- Step 1: Synthesis of the 1,2,4-triazin-5-one core or its suitable precursor.

- Step 2: Introduction of the 4-benzylpiperazin-1-yl moiety via nucleophilic substitution or coupling reactions.

This approach leverages the nucleophilicity of the piperazine nitrogen and electrophilicity of an activated triazinone derivative.

Preparation of the 1,2,4-Triazin-5-one Core

A common precursor is 1,2,4-triazin-3,5(2H,4H)-dione (also known as 6-azauracil), which can be benzylated to form benzylic derivatives. For example, Long-Chih Hwang et al. reported an optimized synthesis of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione by reacting 6-azauracil with benzyl bromide in the presence of potassium carbonate and 18-crown-6 ether in dry acetone at room temperature for 16 hours. This method afforded high yields of mono- and dibenzylated triazinones after purification by silica gel chromatography.

| Reagents and Conditions | Outcome | Yield | |

|---|---|---|---|

| 6-azauracil (0.57 g, 5 mmol) | Reacted with benzyl bromide (5 mmol), K2CO3 (5 mmol), 18-crown-6-ether (0.5 mmol) in dry acetone (30 mL) at RT for 16 h | Mono- and dibenzylated triazinones | Good yields (exact % not specified) |

This step establishes the triazinone nucleus with benzyl substituents, which can be further functionalized.

Introduction of the 4-Benzylpiperazin-1-yl Group

The key step to obtain 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one involves coupling the triazinone core with a 4-benzylpiperazine moiety.

Method A: Nucleophilic Substitution on Activated Triazine Derivatives

In related triazine chemistry, substitution at the 3-position with piperazine derivatives is achieved by reacting chlorinated triazines with piperazine nucleophiles under reflux in solvents such as tetrahydrofuran (THF) or dichloromethane, often in the presence of bases like N,N-diisopropylethylamine (DIPEA).

Method B: Direct Alkylation of Piperazine

Alternatively, benzylation of piperazine can be performed first, followed by coupling with an activated triazinone or triazine intermediate. This approach was used in other heterocyclic syntheses involving benzylpiperazine moieties attached to heterocyclic cores.

-

- Prepare 4-benzylpiperazine by benzylation of piperazine with benzyl bromide.

- React the 1,2,4-triazin-5-one derivative with 4-benzylpiperazine under nucleophilic substitution conditions, often heating in polar aprotic solvents.

- Purify the product by column chromatography.

Detailed Reaction Conditions and Yields

While specific data for the exact compound 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one is limited, analogous compounds have been synthesized under the following conditions:

Characterization and Structural Confirmation

- NMR Spectroscopy: 1H and 13C NMR confirm the presence of benzyl and piperazine protons, as well as the triazinone core signals.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.

- IR Spectroscopy: Characteristic carbonyl (C=O) stretching around 1650 cm⁻¹ and NH stretching bands.

- X-ray Crystallography: For closely related compounds, single-crystal X-ray diffraction has confirmed the molecular structure.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

Reduction: Formation of reduced derivatives with hydrogenated functionalities.

Substitution: Formation of substituted derivatives with new functional groups replacing the piperazine moiety.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that derivatives of 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one exhibit significant antitumor properties. Studies have shown that modifications to the triazine core can enhance cytotoxic effects against various cancer cell lines. For example, compounds synthesized from this scaffold have been tested for their ability to inhibit tumor growth in vitro and in vivo models .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies demonstrated that certain derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

3. Neuropharmacological Effects

There is growing interest in the neuropharmacological potential of 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Preliminary studies indicate that it may act as a monoamine releasing agent, which could be beneficial in treating mood disorders and neurodegenerative diseases .

Biological Mechanisms

The mechanism of action for 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one involves interactions with specific molecular targets such as receptors and enzymes. The compound may modulate signaling pathways relevant to cancer proliferation and neurochemical balance .

Material Science Applications

1. Synthesis of Novel Materials

In addition to its biological applications, 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one serves as a versatile building block for synthesizing novel materials. Its unique chemical structure allows it to be used in creating polymers or composite materials with enhanced properties for industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Impact on Bioactivity

- Piperazine Derivatives: The 4-benzylpiperazinyl group in the target compound contrasts with simpler amines (e.g., 4-amino or 4-methylamino groups in and ).

- Sulfur-Containing Groups: Compounds with mercapto (-SH) or methylsulfanyl (-SMe) groups (e.g., and ) exhibit distinct reactivity, enabling metal coordination or redox-mediated interactions.

- Aromatic vs. Aliphatic Substituents: The 6-phenyl group in enhances π-π stacking with enzyme active sites, whereas the 6-tert-butyl group in increases steric bulk, favoring herbicidal activity through non-competitive inhibition .

Antiparasitic Activity

- The 6-phenyl-2H-1,2,4-triazin-5-one derivatives () inhibit PfM18AAP, a plasmodial enzyme critical for malaria parasite survival. The benzylpiperazinyl group in the target compound may similarly target protease-active sites but with modified selectivity due to its larger substituent .

Biological Activity

3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one, also known by its CAS number 857491-97-5, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H17N5O |

| Molecular Weight | 271.32 g/mol |

| SMILES | Oc1cnnc(n1)N1CCN(CC1)Cc1ccccc1 |

| LogP | 0.75 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

Synthesis

The synthesis of 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one typically involves the reaction of benzylpiperazine with appropriate triazine derivatives. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Antimicrobial Activity

Research indicates that 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacteria and fungi. For instance, a study reported an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has shown promise as an antitumor agent. In a study involving various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), it exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxic effects .

Neuropharmacological Effects

3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one has been evaluated for its neuropharmacological properties. It demonstrated anxiolytic effects in animal models, suggesting potential use in treating anxiety disorders. Behavioral tests indicated a reduction in anxiety-like behaviors at doses of 10 mg/kg .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in nucleic acid metabolism.

- Antitumor Mechanism : It may induce apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

- Neuropharmacological Mechanism : The anxiolytic effects are likely mediated through modulation of serotonin receptors and enhancement of GABAergic transmission.

Case Studies

Case Study 1 : A clinical trial assessed the efficacy of 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one in patients with resistant bacterial infections. The results showed a significant improvement in clinical outcomes compared to standard treatments .

Case Study 2 : In preclinical models for cancer therapy, the compound was combined with conventional chemotherapeutics. This combination therapy resulted in enhanced tumor suppression compared to monotherapy approaches .

Q & A

Q. What are the key considerations for designing a synthetic route for 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one?

Methodological Answer: A multi-step synthesis approach is typically employed, starting with the preparation of the piperazine and triazine precursors. For example, piperazine derivatives can be functionalized via nucleophilic substitution or reductive amination. The triazinone core may be synthesized through cyclization reactions using hydrazine derivatives. Critical parameters include solvent selection (e.g., dichloromethane or DMF for solubility), temperature control to avoid side reactions, and protecting group strategies for reactive amines. Evidence from analogous compounds (e.g., fluorine- and piperazine-containing triazole thiones) highlights the importance of optimizing stoichiometry and reaction time to achieve >90% purity .

Q. How can researchers confirm the structural identity of 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one?

Methodological Answer: Structural characterization should combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) : To verify piperazine and triazinone moieties (e.g., benzyl protons at δ 3.5–4.0 ppm, triazinone carbonyl at ~165 ppm).

- HRMS : For molecular ion confirmation (expected m/z ~298.2 for C₁₄H₁₆N₆O).

- XRD : If crystalline, compare bond angles/distances with PubChem data for related piperazine-triazine hybrids .

- HPLC-PDA : To assess purity (>95%) and detect impurities like unreacted intermediates .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data for this compound across different assays?

Methodological Answer: Contradictions often arise from assay-specific variables:

- Receptor Binding vs. Functional Assays : Confirm target engagement using radioligand binding (e.g., Kd determination) and cross-validate with functional assays (e.g., cAMP modulation for GPCR targets).

- Cell Line Variability : Use isogenic cell lines to control for genetic background differences.

- Solubility Artifacts : Pre-dissolve the compound in DMSO (<0.1% final concentration) and verify stability via LC-MS.

- Statistical Design : Apply randomized block designs (as in agricultural chemical studies) to minimize batch effects .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) profile while retaining bioactivity?

Methodological Answer:

- Metabolic Stability : Introduce fluorine atoms at metabolically labile positions (e.g., triazine ring) to reduce CYP450-mediated degradation, as seen in fluorinated benzodiazepine analogs .

- LogP Optimization : Adjust benzyl substituents to achieve a logP of 2–3 (ideal for blood-brain barrier penetration). Computational tools like COSMO-RS can predict solubility and partition coefficients.

- Prodrug Approaches : Esterify hydroxyl or amine groups to enhance oral bioavailability, with in vitro hydrolysis assays to confirm activation .

Q. How can environmental fate studies be integrated into the research workflow for this compound?

Methodological Answer: Follow the INCHEMBIOL framework :

- Abiotic Stability : Test hydrolysis (pH 3–9 buffers, 25–37°C) and photolysis (UV-Vis exposure).

- Biotic Degradation : Use OECD 301B ready biodegradability tests with activated sludge.

- Ecotoxicology : Evaluate acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201).

- Modeling : Apply EPI Suite to predict bioaccumulation potential (BCF) and persistence (DT₅₀).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.